(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone
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Overview
Description
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone is an organic compound with the molecular formula C14H12ClNO. It is characterized by the presence of both amino and chloro functional groups on the phenyl rings, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone typically involves the reaction of 3-amino-4-chlorobenzoyl chloride with 3-amino-4-methylbenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Formation of (3-nitro-4-chlorophenyl)-(3-nitro-4-methylphenyl)methanone.
Reduction: Formation of (3-amino-4-methylphenyl)-(3-amino-4-methylphenyl)methanone.
Substitution: Formation of (3-hydroxy-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone.
Scientific Research Applications
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-chlorophenyl)-(4-methylphenyl)methanone
- (3-Amino-4-chlorophenyl)-(3-amino-4-chlorophenyl)methanone
- (3-Amino-4-methylphenyl)-(3-amino-4-methylphenyl)methanone
Uniqueness
(3-Amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone is unique due to the presence of both amino and chloro groups on the phenyl rings, which allows for a diverse range of chemical reactions and applications. Its structural features make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3-amino-4-chlorophenyl)-(3-amino-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-8-2-3-9(6-12(8)16)14(18)10-4-5-11(15)13(17)7-10/h2-7H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJVMWUFMCBFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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